molecular formula C15H34BrN B1260350 Nonyltriethylammonium bromide

Nonyltriethylammonium bromide

Cat. No.: B1260350
M. Wt: 308.34 g/mol
InChI Key: AZYXBNIFCYMTIJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nonyltriethylammonium bromide (C₉H₂₀N(CH₂CH₃)₃⁺Br⁻) is a quaternary ammonium compound (QAC) characterized by a nonyl (C₉) alkyl chain and three ethyl groups attached to a central nitrogen atom. Its structure confers a balance of hydrophobicity (from the nonyl chain) and solubility (from the ethyl groups and bromide counterion). This compound is primarily used in biochemical research as a potassium channel blocker due to its ability to interact with ion channel receptors . Its applications also extend to surfactant chemistry, where its amphiphilic nature facilitates micelle formation in aqueous solutions.

Properties

Molecular Formula

C15H34BrN

Molecular Weight

308.34 g/mol

IUPAC Name

triethyl(nonyl)azanium;bromide

InChI

InChI=1S/C15H34N.BrH/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

AZYXBNIFCYMTIJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC[N+](CC)(CC)CC.[Br-]

Synonyms

nonyltriethylammonium
nonyltriethylammonium bromide
triethylnonylammonium

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional properties of Nonyltriethylammonium bromide compared to other QACs:

Compound Alkyl Chain Length Substituents Solubility Applications Key Functional Properties
Nonyltriethylammonium C₉ Triethyl Moderate Ion channel blocking, surfactants Potent potassium channel blocker ; moderate surfactant activity
Tetraethylammonium (TEA) C₂ (four ethyl groups) Ethyl High Ion channel studies, electrolytes Fast onset in ion channel blocking but lower potency
Decyltrimethylammonium C₁₀ Trimethyl Low Detergents, antimicrobial agents High critical micelle concentration (CMC)
Tetradecyltrimethylammonium C₁₄ Trimethyl Very low Nanoparticle synthesis, DNA extraction Strong surfactant; thermal stability (>360°C)
Trimethylphenylammonium Aromatic ring Trimethyl, phenyl Low Organic synthesis, catalysis Stabilizes charged intermediates via π-cation interactions

Physicochemical Properties

  • Thermal Stability: Nonyltriethylammonium’s stability is intermediate between short-chain QACs (e.g., TEA) and long-chain derivatives (e.g., Tetradecyltrimethylammonium), which exhibit superior thermal resistance (>360°C) due to stronger van der Waals forces .
  • Analytical Characterization : Techniques such as elemental analysis (C, H, N, Br content), titration for bromide quantification, and 13C SSNMR are standard for verifying purity and structure . Mass spectrometry (e.g., LC-MS/MS) is employed for trace-level detection in biological matrices .

Key Research Findings

  • Ion Channel Studies: this compound’s C₉ chain optimizes hydrophobic interactions with potassium channels, achieving a balance between potency and solubility. Shorter chains (e.g., TEA) exhibit faster onset but weaker binding, while longer chains (e.g., C₁₄) may hinder solubility .
  • Surfactant Applications: Nonyltriethylammonium’s moderate CMC (0.1–1 mM) makes it less effective than Tetradecyltrimethylammonium (CMC ~0.01 mM) but more versatile in mixed micelle systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Nonyltriethylammonium bromide with high purity, and how can experimental design optimize yield?

  • Methodological Answer : A factorial experimental design (e.g., 2² full factorial) is effective for optimizing synthesis parameters such as reaction temperature, solvent ratios, and surfactant concentration. This approach systematically evaluates interactions between variables to maximize yield and purity. For colloidal systems, phase inversion temperature (PIT) techniques, as used in DDAB-coated nanostructured lipid carriers, can be adapted to control particle size and minimize impurities .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural Analysis : X-ray diffraction (XRD) and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) validate crystallinity and functional groups, as demonstrated for methylammonium bromide analogs .
  • Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures and vapor pressures under isothermal conditions. For phase-change behavior, reference NIST-compiled data for related quaternary ammonium bromides (e.g., tetraheptylammonium bromide) .

Advanced Research Questions

Q. How can researchers optimize the colloidal stability of this compound in aqueous systems, particularly under varying ionic strengths?

  • Methodological Answer : Turbiscan AG Station analysis provides real-time monitoring of colloidal stability via light transmission/backscattering. Studies on DDAB-coated nanoparticles show that surfactant concentration and ionic strength adjustments (e.g., using NaCl or NaBr) can mitigate aggregation. Critical micelle concentration (CMC) measurements via conductivity or surface tension assays are essential for determining optimal surfactant loading .

Q. What methodologies resolve contradictory data in studies of this compound’s interactions with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Contradiction Analysis : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate nonspecific interactions. For example, discrepancies in ethidium bromide-DNA binding studies were resolved by correlating fluorescence quenching with ITC-derived ΔH values .
  • Cross-Validation : Pair nuclear magnetic resonance (NMR) with molecular dynamics simulations to validate interaction mechanisms, as seen in CTAB-protein studies .

Q. How do environmental factors (e.g., soil composition or irrigation) influence the transport and persistence of this compound in unsaturated zones?

  • Methodological Answer : Field-scale tracer experiments with vacuum solution samplers and soil cores, as applied to bromide transport in loamy sand, quantify vertical velocity and dispersion coefficients. Bidaily irrigation simulations under flux-controlled conditions reveal transient effects on solute mobility. Mass recovery rates >95% and coefficient of variation (CV) analysis (~50%) highlight spatial heterogeneity in transport .

Q. What advanced models predict the thermodynamic behavior of this compound in high-temperature absorption systems?

  • Methodological Answer : Adapt falling-film generator models from lithium bromide absorption heat pumps, which couple heat and mass transfer equations. Validate numerical solutions against experimental data for enthalpy of formation (ΔfH°gas) and reaction (ΔrH°), referencing NIST-compiled thermochemical datasets .

Key Considerations for Researchers

  • Synthesis Reproducibility : Document solvent purity (e.g., DMSO or methanol gradients) and storage conditions (2–8°C in light-protected containers) to prevent degradation .
  • Ethical Compliance : Adhere to guidelines prohibiting animal/human testing for non-validated applications .
  • Data Validation : Cross-reference phase-change and thermodynamic data with NIST Standard Reference Databases to ensure accuracy .

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